6-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride
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Overview
Description
6-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride is a chemical compound with the molecular formula C11H12N2·HCl It is a derivative of naphthalene and contains both an amino group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with naphthalene or a naphthalene derivative.
Amination: An amino group is introduced into the naphthalene ring through a reaction with ammonia or an amine under specific conditions.
Nitrile Formation: The nitrile group is introduced by reacting the intermediate compound with a cyanide source, such as sodium cyanide or potassium cyanide.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the product is typically purified through recrystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
6-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Amines or other reduced forms of the nitrile group.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
6-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and nitrile groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-1-naphthylamine: Similar structure but lacks the nitrile group.
6,7-ADTN hydrobromide: A dopamine receptor agonist with a similar naphthalene core but different functional groups.
Uniqueness
6-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride is unique due to the presence of both an amino group and a nitrile group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Properties
CAS No. |
2445791-20-6 |
---|---|
Molecular Formula |
C11H13ClN2 |
Molecular Weight |
208.7 |
Purity |
95 |
Origin of Product |
United States |
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